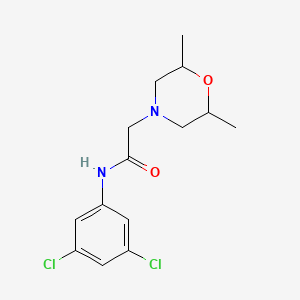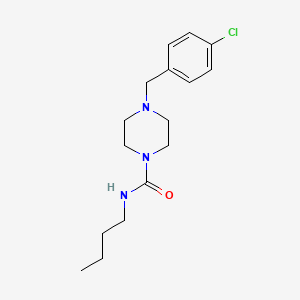![molecular formula C16H15NO3S2 B5305795 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBT-2, and it has been synthesized through different methods. In
Wirkmechanismus
The mechanism of action of MBT-2 is not fully understood. However, it has been suggested that it induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Moreover, MBT-2 has been shown to inhibit viral replication by blocking viral entry and inhibiting viral reverse transcriptase activity.
Biochemical and Physiological Effects:
MBT-2 has been shown to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. It has also been studied for its potential toxicity, where it was found to have low toxicity in vitro. However, further studies are needed to evaluate its toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MBT-2 is its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. It also has low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is the lack of information on its toxicity in vivo, which is crucial for its potential use in humans.
Zukünftige Richtungen
There are several future directions for MBT-2 research. One direction is to evaluate its toxicity in vivo to determine its potential use in humans. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Moreover, further studies are needed to understand its mechanism of action and identify its molecular targets.
In conclusion, MBT-2 is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through different methods and has shown promising results in cancer treatment, anti-inflammatory, and antiviral activities. However, further studies are needed to evaluate its toxicity in vivo and understand its mechanism of action.
Synthesemethoden
MBT-2 can be synthesized through different methods, including the reaction of 2-mercaptobenzothiazole with 4-methoxybenzene sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction with 4-methoxybenzene sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
MBT-2 has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. In cancer research, MBT-2 has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory activity, where it was found to reduce the production of pro-inflammatory cytokines. Additionally, MBT-2 has shown promising antiviral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-12-6-8-13(9-7-12)22(18,19)11-10-16-17-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXKMGHZUZECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[2-(4-methoxyphenylsulfonyl)ethyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)



![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)